molecular formula C10H11N3O B8408965 1-Phenylmethyleneamino-2-imidazolidinone

1-Phenylmethyleneamino-2-imidazolidinone

Cat. No.: B8408965
M. Wt: 189.21 g/mol
InChI Key: LBJNUWMJUATOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylmethyleneamino-2-imidazolidinone is a heterocyclic compound featuring a five-membered imidazolidinone ring (a saturated structure with two nitrogen atoms and a ketone group) substituted at position 1 with a phenylmethyleneamino group (-NH-CH2-C6H5). This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(benzylideneamino)imidazolidin-2-one

InChI

InChI=1S/C10H11N3O/c14-10-11-6-7-13(10)12-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,14)

InChI Key

LBJNUWMJUATOIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidinone Core

The biological and physicochemical properties of imidazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:

Aromatic and Heteroaromatic Substituents
  • 2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile (): Substituent: Phenylethyl group linked to the imidazolidine ring. Properties: Exhibits insecticidal activity and plant-growth regulatory effects due to the electron-withdrawing malononitrile group and aromatic interactions . Synthesis: Involves condensation reactions, similar to methods used for phenylmethyleneamino derivatives.
  • 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one (): Substituent: Phenylethyl group with a hydroxyl moiety. Properties: The hydroxyl group enhances hydrogen bonding, improving solubility (molecular weight: 206.24 g/mol) compared to non-polar analogs. Potential applications in drug delivery .
Halogenated and Electron-Withdrawing Groups
  • 1-{2-[(2-fluorophenyl)amino]ethyl}imidazolidin-2-one (): Substituent: Fluorophenylaminoethyl group. Properties: Fluorine increases metabolic stability and bioavailability (molar mass: 223.25 g/mol). Likely used in medicinal chemistry for targeted therapies .
  • 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one ():

    • Substituent: Trifluoromethyl-thiadiazolyl group.
    • Properties: The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, making it suitable for agrochemicals .
Alkyl and Functionalized Alkyl Groups
  • 1-(2-chloroethyl)-2-imidazolidinone (): Substituent: Chloroethyl group. Properties: High industrial yield (91.5%) due to straightforward chlorination. The chloroethyl group facilitates further nucleophilic substitutions, useful in polymer chemistry .
  • 1-(2-aminoethyl)imidazolidin-2-one (): Substituent: Aminoethyl group.

Tabulated Comparison of Key Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-Phenylmethyleneamino-2-imidazolidinone Phenylmethyleneamino Not provided Hypothesized agrochemical/drug -
2-[1-(1-Phenylethyl)imidazolidin-2-ylidene]malononitrile Phenylethyl, malononitrile 270.29 Insecticidal, plant growth
1-(2-chloroethyl)-2-imidazolidinone Chloroethyl 148.61 Industrial synthesis
1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one Hydroxyphenylethyl 206.24 Enhanced solubility
1-{2-[(2-fluorophenyl)amino]ethyl}imidazolidin-2-one Fluorophenylaminoethyl 223.25 Medicinal chemistry

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